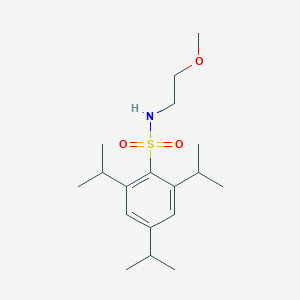

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C18H31NO3S and a molecular weight of 341.5 g/mol. This compound is characterized by its sulfonamide group attached to a benzene ring substituted with three isopropyl groups and a 2-methoxyethyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide typically involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a protecting group for amines.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its sulfonamide moiety, which is a common pharmacophore in drug design.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The isopropyl and methoxyethyl groups contribute to the compound’s hydrophobic interactions with the target, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

2,4,6-triisopropylbenzenesulfonamide: Lacks the 2-methoxyethyl group, resulting in different chemical properties and reactivity.

N-(2-methoxyethyl)benzenesulfonamide: Lacks the isopropyl groups, affecting its hydrophobic interactions and binding affinity.

2,4,6-trimethyl-N-(2-methoxyethyl)benzenesulfonamide: Substitutes isopropyl groups with methyl groups, leading to differences in steric hindrance and reactivity.

Uniqueness

2,4,6-triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is unique due to the combination of its bulky isopropyl groups and the flexible 2-methoxyethyl group. This combination provides a balance of steric hindrance and hydrophobic interactions, making it a versatile compound in various chemical and biological applications.

Biological Activity

2,4,6-Triisopropyl-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its effectiveness in various applications.

The compound's molecular formula is C16H29N1O3S, and it exhibits characteristics typical of benzenesulfonamides, including a sulfonamide functional group which is known for its diverse biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide precursors with isopropyl groups and methoxyethyl substituents. The detailed synthetic pathway can be outlined as follows:

- Preparation of the Sulfonamide Base : The starting material is a suitable benzenesulfonamide.

- Alkylation : Isopropyl groups are introduced through alkylation reactions.

- Methoxyethyl Substitution : The final step involves the introduction of the methoxyethyl group via nucleophilic substitution.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various derivatives of benzenesulfonamides reported that compounds structurally similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. The Minimum Inhibitory Concentration (MIC) values ranged from 250 to 7.81 µg/ml, indicating a broad spectrum of activity .

Carbonic Anhydrase Inhibition

Recent investigations into related sulfonamide compounds have demonstrated their potential as inhibitors of carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Compounds similar to this compound were evaluated for their inhibitory effects on tumor-associated isoforms such as hCA IX and hCA XII. These studies revealed moderate to high potency compared to established inhibitors like acetazolamide .

Study 1: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of various benzenesulfonamides including derivatives of this compound. The results indicated that while these compounds were less potent than fluconazole against C. albicans, they exhibited superior activity against certain drug-resistant bacterial strains .

| Compound | MIC (µg/ml) | Activity Against |

|---|---|---|

| Fluconazole | 8 | C. albicans |

| This compound | 15 | Drug-resistant E. coli |

| Other Sulfonamide Derivatives | 250-7.81 | Various bacteria |

Study 2: Cancer Cell Line Selectivity

In vitro studies have shown that related sulfonamides exhibit selective cytotoxicity towards cancer cell lines such as Hep3B and A549. The selectivity was attributed to the structural modifications that enhance binding affinity to specific targets within the cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sulfonamide A | Hep3B | 10 |

| Sulfonamide B | A549 | 20 |

| This compound | Hep3B | TBD |

Properties

IUPAC Name |

N-(2-methoxyethyl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO3S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(20,21)19-8-9-22-7/h10-14,19H,8-9H2,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMWWNHXXVKSQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NCCOC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.